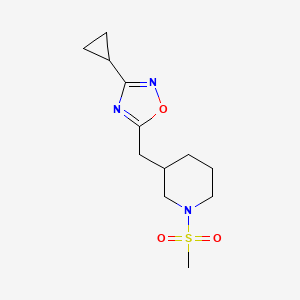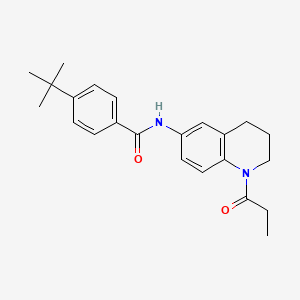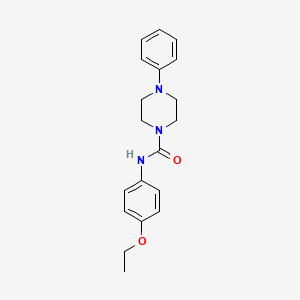
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research into the synthesis of 1,2,4-oxadiazoles and related compounds, such as the molecule , reveals a focus on the development of new methods and reactions. These studies often involve the formation of thiazoles and oxadiazoles using starting materials like 1,3-dithietane, leading to a variety of derivatives (Paepke et al., 2009).
The creation of bioactive natural product analogs bearing the 1,2,4-oxadiazole moieties has been studied, focusing on compounds with potential antitumor activities. The process typically involves starting from aniline compounds and testing against various cell lines (Maftei et al., 2013).
In the realm of vibrational spectroscopic studies, molecules like 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione have been explored. These studies involve detailed analyses of vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, providing insights into the chemical and physical properties of these compounds (Sebastian et al., 2015).
Biological Activity
A significant focus has been placed on the synthesis of quinazoline derivatives for their potential biological activities, including antitumor properties. For instance, studies on quinazoline-2,4-diones have shown that they can significantly inhibit the growth of multiple human tumor cell lines, suggesting their potential as chemotherapeutic agents (Zhou et al., 2013).
The antimicrobial activities of certain 3-phenyl-1,2,4-oxadiazoles and quinazoline derivatives have been investigated, showing effectiveness against various bacterial and fungal strains. This research is indicative of the potential application of these compounds in the development of new antibiotics and antifungal agents (Gupta et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 3-(4-chlorophenyl)-1-(ethoxycarbonyl)pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester. The resulting compound is then reacted with 4-ethylbenzoyl chloride to form 3-(4-chlorophenyl)-1-(4-ethylbenzoyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 2-amino-4-(4-ethylphenyl)quinazoline to form the final product, 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzohydrazide", "ethyl acetoacetate", "hydrazine hydrate", "4-ethylbenzoyl chloride", "2-amino-4-(4-ethylphenyl)quinazoline" ], "Reaction": [ "4-chlorobenzohydrazide + ethyl acetoacetate → 3-(4-chlorophenyl)-1-(ethoxycarbonyl)pyrazole-5-carboxylic acid ethyl ester", "3-(4-chlorophenyl)-1-(ethoxycarbonyl)pyrazole-5-carboxylic acid ethyl ester + hydrazine hydrate → 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester", "3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester + 4-ethylbenzoyl chloride → 3-(4-chlorophenyl)-1-(4-ethylbenzoyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester", "3-(4-chlorophenyl)-1-(4-ethylbenzoyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester + 2-amino-4-(4-ethylphenyl)quinazoline → 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
1358207-64-3 |
Formule moléculaire |
C25H19ClN4O3 |
Poids moléculaire |
458.9 |
Nom IUPAC |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-2-16-7-13-19(14-8-16)30-24(31)20-5-3-4-6-21(20)29(25(30)32)15-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-14H,2,15H2,1H3 |
Clé InChI |
AKTPZJGJGGZIPP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)

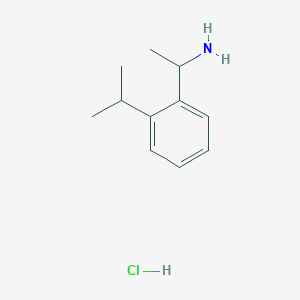
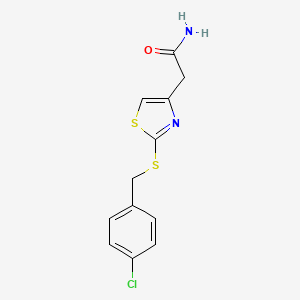
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)
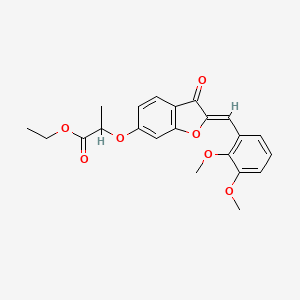
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)

![N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide](/img/structure/B2724433.png)
![Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate](/img/structure/B2724434.png)
